4-methyl-2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide is a synthetic organic compound that features a thiazole ring, a trifluoromethoxy group, and a carboxamide functional group. The trifluoromethoxy group is known for its significant role in enhancing the pharmacokinetic properties of compounds, making them more lipophilic and metabolically stable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy anions.
Formation of the Carboxamide Group: The carboxamide group is typically formed through the reaction of the thiazole derivative with an amine in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethoxy anions in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
4-methyl-2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its enhanced pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with improved stability and efficacy.
Mechanism of Action
The mechanism of action of 4-methyl-2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to penetrate cell membranes and bind to target proteins, potentially inhibiting their function. This can lead to various biological effects, such as the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide
- 4-methyl-2-phenyl-N-[4-(methoxy)phenyl]-1,3-thiazole-5-carboxamide
- 4-methyl-2-phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide
Uniqueness
4-methyl-2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide is unique due to the presence of the trifluoromethoxy group, which imparts enhanced lipophilicity and metabolic stability compared to similar compounds. This makes it a valuable candidate for pharmaceutical and industrial applications .
Properties
IUPAC Name |
4-methyl-2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2S/c1-11-15(26-17(22-11)12-5-3-2-4-6-12)16(24)23-13-7-9-14(10-8-13)25-18(19,20)21/h2-10H,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOXBMKXBJVOMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.